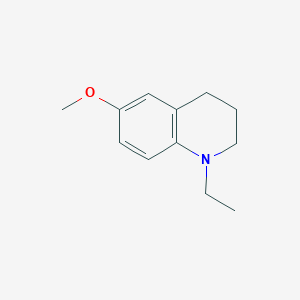

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

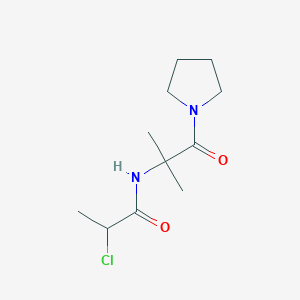

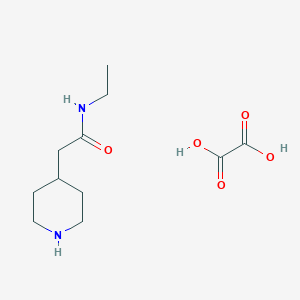

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The InChI code for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is 1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines are complex and can lead to a variety of products . For example, the reaction performed with 1,2,3,4-tetrahydroquinoline delivered the linear regioisomer in very good yield, which can be explained by the cyclic structure of the amine substrate minimizing its steric hindrance .Physical And Chemical Properties Analysis

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 329.2±35.0 °C and a predicted density of 1.012±0.06 g/cm3 . It is stored at room temperature and is a liquid in its physical form .Aplicaciones Científicas De Investigación

Antimicrobial Properties

One study reported the discovery of helquinoline, a new tetrahydroquinoline antibiotic derived from Janibacter limosus, showcasing its significant biological activity against bacteria and fungi. This compound, a tetrahydroquinoline derivative, indicates the potential antimicrobial applications of similar compounds (Asolkar et al., 2004).

Synthesis Methodologies

Research has been conducted on the synthesis of 1,2,3,4-tetrahydroisoquinoline and related compounds, highlighting improved synthesis methods and their potential applications in creating compounds with specific properties. One study improved the synthesis of 2-(m-methoxyphenyl)ethylamine, showing the versatility of tetrahydroquinoline compounds in chemical synthesis (Kashdan et al., 1982).

Antioxidant Applications

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Studies have assessed its safety and potential harmful effects, indicating the importance of understanding the biochemical interactions and toxicity of such compounds (Blaszczyk et al., 2013).

Lipase-catalyzed Reactions

Research into the lipase-catalyzed kinetic resolution of tetrahydroisoquinoline-1-acetic acid esters for producing enantiomers has demonstrated the role of tetrahydroquinolines in enantioselective synthesis, showing potential for pharmaceutical applications (Paál et al., 2008).

Metal Ion Complexation

The complexation of metal ions by quinoline derivatives has been studied for its influence on antibacterial activity, suggesting that these compounds could form drug-metal complexes that contribute to their antimicrobial properties (Bailey et al., 1984).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-ethyl-6-methoxy-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNKTNYEAZTWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)